2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid
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Overview
Description
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid is an organic compound with the molecular formula C8H7F3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a propanoic acid moiety. One common method is the trifluoromethylation of thiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted derivatives
Substitution: Halogenated or nitro-substituted thiophene derivatives
Scientific Research Applications
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- 3-{5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
Uniqueness
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the thiophene ring provides a versatile platform for further functionalization.
Properties
Molecular Formula |
C8H7F3O2S |
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Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
JDMKZKPUYIUCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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